An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Introduction: The Significance of the Fused Triazolophthalazine Scaffold
The[1][2][3]triazolo[3,4-a]phthalazine system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This fused bicyclic system has garnered significant attention from researchers in drug development due to its demonstrated potential as an anticonvulsant, anticancer, and antihypertensive agent.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
This guide focuses on a specific derivative, 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0), a molecule of interest for further functionalization and biological screening.[5][6] The presence of a primary alcohol moiety at the 3-position provides a reactive handle for the synthesis of more complex derivatives, such as esters, ethers, and aldehydes, thereby expanding the chemical space for drug discovery. This document provides a comprehensive overview of a robust synthetic protocol for its preparation, detailed characterization methods, and the underlying chemical principles.
Synthetic Pathway: A Mechanistic Approach
The synthesis of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine is most effectively achieved through a two-step process commencing from readily available starting materials. The overall strategy involves the formation of the phthalazine core followed by the annulation of the triazole ring.
Part 1: Synthesis of the Key Intermediate, 1-Hydrazinophthalazine
The journey to our target molecule begins with the synthesis of 1-hydrazinophthalazine, a crucial building block. This intermediate is typically prepared from phthalic anhydride. The initial reaction involves the condensation of phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid to form 2,3-dihydrophthalazine-1,4-dione.[4] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, yields 1,4-dichlorophthalazine.[4] This di-chloro intermediate is then reacted with an excess of hydrazine hydrate, where one of the chlorine atoms is displaced to afford 1-hydrazinophthalazine.[4][7][8]
Part 2: Cyclocondensation to Form the Triazole Ring
The final and key step in the synthesis is the cyclocondensation of 1-hydrazinophthalazine with glycolic acid (hydroxyacetic acid). This reaction proceeds via an initial nucleophilic acyl substitution, where the more nucleophilic terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon of glycolic acid.[9] This is followed by an intramolecular cyclization with the elimination of water, driven by heating, to form the stable, fused aromatic triazole ring.
The choice of glycolic acid is pivotal as its alpha-hydroxy group is carried through the reaction to become the hydroxymethyl substituent at the 3-position of the final triazolophthalazine ring system.
Reaction Scheme:
Caption: Synthetic route to 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine.
Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
1-Hydrazinophthalazine (CAS 19064-73-8)
-
Glycolic acid (CAS 79-14-1)[10]
-
Phosphorus oxychloride (as a solvent and dehydrating agent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Step-by-step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-hydrazinophthalazine (1 equivalent).
-
Addition of Reagents: To the flask, add glycolic acid (1.1 equivalents) and an excess of phosphorus oxychloride as the solvent. The use of phosphorus oxychloride facilitates the dehydration and cyclization step.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process and should be performed with caution in a fume hood.
-
Precipitation and Filtration: The acidic solution is then neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate) until the product precipitates out. The solid product is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Characterization of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic and physical methods.
Physical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₀H₈N₄O[5][11] |
| Molecular Weight | 200.20 g/mol [5][11] |
| Appearance | Expected to be a crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Likely soluble in polar organic solvents |
Spectroscopic Data Interpretation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazine ring system, typically in the range of δ 7.5-8.5 ppm. A key signal will be a singlet or a multiplet corresponding to the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons of the fused ring system in the downfield region (δ 120-150 ppm). The carbon of the methylene group (-CH₂OH) is expected to resonate in the range of δ 55-65 ppm. The carbons of the triazole ring will also have characteristic chemical shifts.
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IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system will appear in the 1500-1650 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 200.20.
Data Visualization Workflow:
Caption: Workflow for the characterization of the synthesized compound.
Conclusion and Future Perspectives
This technical guide outlines a reliable and well-established methodology for the synthesis of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine. The described protocol, rooted in fundamental principles of heterocyclic chemistry, provides a clear pathway for obtaining this valuable intermediate. The comprehensive characterization techniques detailed herein are essential for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent research and development activities.
The availability of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine opens up numerous avenues for the creation of novel compound libraries. The hydroxymethyl group serves as a versatile anchor for the introduction of diverse functionalities, which could lead to the discovery of new therapeutic agents with enhanced potency and selectivity. Further studies on this scaffold and its derivatives are warranted to fully explore their potential in the field of medicinal chemistry.
References
- Vertex AI Search. (2011). Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents.
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011.
- eJManager. (n.d.). synthesis of triazolophthalazine derivatives as anti oxidant agents.
- PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
- ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
- Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
- Santa Cruz Biotechnology. (n.d.). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine.
- Pharmaffiliates. (n.d.). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine.
- precisionFDA. (n.d.). 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
- SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Semantic Scholar. (n.d.). THE METABOLISM OF 1-HYDRAZINOPHTHALAZINE.
- PrepChem.com. (n.d.). Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6).
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
- Zenodo. (n.d.). Chapter 3 – Structural characterization of triazines.
- PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate.
- Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids.
- Santa Cruz Biotechnology. (n.d.). 1-Hydrazinophthalazine Hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Hydrazinophthalazine Hydrochloride.
- PubMed. (1969). The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine".
- National Institutes of Health. (n.d.). Acute and 28-Day Repeated Inhalation Toxicity Study of Glycolic Acid in Male Sprague-Dawley Rats.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. 1-Hydrazinophthalazine Hydrochloride | 304-20-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Acute and 28-Day Repeated Inhalation Toxicity Study of Glycolic Acid in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
